molecular formula C11H11FO3 B13409745 Methyl 2-fluoro-3-(4-methylphenyl)-3-oxopropanoate CAS No. 76435-48-8

Methyl 2-fluoro-3-(4-methylphenyl)-3-oxopropanoate

Cat. No.: B13409745
CAS No.: 76435-48-8
M. Wt: 210.20 g/mol
InChI Key: WTFRCVBMNVOYRT-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-3-(4-methylphenyl)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluoro group, a methylphenyl group, and an oxopropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-fluoro-3-(4-methylphenyl)-3-oxopropanoate can be achieved through several methods. One common approach involves the esterification of 2-fluoro-3-(4-methylphenyl)-3-oxopropanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 4-methylphenyl is coupled with a fluoro-substituted alkene in the presence of a palladium catalyst and a base. This method allows for the formation of the desired ester with high selectivity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher efficiency and yield. Additionally, the use of environmentally benign catalysts and solvents is preferred to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-3-(4-methylphenyl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Formation of 2-fluoro-3-(4-methylphenyl)-3-oxopropanoic acid.

    Reduction: Formation of 2-fluoro-3-(4-methylphenyl)-3-hydroxypropanoate.

    Substitution: Formation of various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

Methyl 2-fluoro-3-(4-methylphenyl)-3-oxopropanoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Material Science: It is used in the development of novel materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of methyl 2-fluoro-3-(4-methylphenyl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group can enhance the compound’s binding affinity to these targets, leading to increased biological activity. Additionally, the ester moiety can undergo hydrolysis to release active metabolites that exert their effects through various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloro-3-(4-methylphenyl)-3-oxopropanoate
  • Methyl 2-bromo-3-(4-methylphenyl)-3-oxopropanoate
  • Methyl 2-iodo-3-(4-methylphenyl)-3-oxopropanoate

Uniqueness

Methyl 2-fluoro-3-(4-methylphenyl)-3-oxopropanoate is unique due to the presence of the fluoro group, which imparts distinct chemical and biological properties. The fluoro group can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound in various research applications.

Properties

CAS No.

76435-48-8

Molecular Formula

C11H11FO3

Molecular Weight

210.20 g/mol

IUPAC Name

methyl 2-fluoro-3-(4-methylphenyl)-3-oxopropanoate

InChI

InChI=1S/C11H11FO3/c1-7-3-5-8(6-4-7)10(13)9(12)11(14)15-2/h3-6,9H,1-2H3

InChI Key

WTFRCVBMNVOYRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C(=O)OC)F

Origin of Product

United States

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